molecular formula C22H19N3O4 B2433870 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid CAS No. 2138424-73-2

5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid

Cat. No.: B2433870
CAS No.: 2138424-73-2
M. Wt: 389.411
InChI Key: IRRYSNUFKVODSW-UHFFFAOYSA-N
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Description

5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid is a useful research compound. Its molecular formula is C22H19N3O4 and its molecular weight is 389.411. The purity is usually 95%.
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Properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c26-21(27)18-11-23-25-10-9-24(12-20(18)25)22(28)29-13-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-8,11,19H,9-10,12-13H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRYSNUFKVODSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)O)CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138424-73-2
Record name 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C22H18N2O5
  • Molecular Weight : 390.39 g/mol

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance:

  • Mechanism of Action : The compound appears to inhibit key signaling pathways involved in tumor growth and metastasis, including the BRAF(V600E) and EGFR pathways. This inhibition leads to reduced cellular proliferation and increased apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated. In vitro assays revealed:

  • Bacterial Inhibition : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria. Specifically, it was effective against Staphylococcus aureus and Escherichia coli, suggesting its utility as a lead compound for developing new antimicrobial agents .
  • Fungal Activity : Testing against various fungi showed moderate antifungal activity, indicating a broad spectrum of antimicrobial effects .

Anti-inflammatory Effects

In addition to its antitumor and antimicrobial properties, the compound has shown anti-inflammatory effects:

  • Mechanism : It appears to modulate inflammatory cytokines and reduce oxidative stress markers in cell-based models. This suggests potential applications in treating inflammatory diseases .

Research Findings and Case Studies

StudyFindingsNotes
Umesha et al., 2009Identified significant inhibition of DHODH enzymePotential for immunosuppressive applications
Kusakiewicz-Dawid et al., 2017Evaluated antifungal activity against multiple pathogensModerate activity noted across tested strains
Recent Synthesis StudiesDeveloped novel derivatives with enhanced bioactivityFocus on structure-activity relationships (SAR)

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the core structure can lead to enhanced potency and selectivity:

  • Fluorenyl Group : The presence of the fluorenyl moiety contributes to improved binding affinity to target proteins.
  • Carboxylic Acid Functionality : Essential for maintaining solubility and bioavailability.

Chemical Reactions Analysis

Fmoc Group Deprotection Reactions

The Fmoc group serves as a base-labile protecting group for amines, allowing controlled deprotection under mild conditions. For this compound, the Fmoc moiety can be cleaved via β-elimination in the presence of secondary amines like piperidine or morpholine .

Reaction Conditions Reagents Products Applications
Basic environment (pH 9–10)20% piperidine/DMFFree amine intermediate (4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid)Peptide synthesis, solid-phase chemistry
Prolonged exposure to basesDBU, TEADegradation products (fluorenyl byproducts)Deprotection optimization studies

The reaction efficiency depends on solvent polarity and temperature, with DMF or dichloromethane being common solvents .

Carboxylic Acid Functionalization

The carboxylic acid group undergoes classical derivatization reactions, enabling modification of solubility, bioavailability, and target affinity.

Esterification

Reaction with alcohols in the presence of coupling agents (e.g., DCC, EDCI) yields esters :

Reagent Conditions Product Yield
Methanol + H<sub>2</sub>SO<sub>4</sub>Reflux, 12 hMethyl ester derivative65–75%
Ethanol + DCC/DMAPRoom temperature, 24 hEthyl ester derivative80–85%

Amidation

Activation with HOBt/DIC enables coupling with primary or secondary amines :

Amine Product Application
BenzylamineN-BenzylamideProdrug design
Glycine methyl esterPeptide-like conjugateBioactive compound synthesis

Electrophilic Aromatic Substitution

The electron-rich pyrazine ring may undergo nitration or sulfonation at specific positions :

Reaction Conditions Product
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CNitro-substituted derivative
SulfonationSO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 50°CSulfonic acid analog

Ring-Opening Reactions

Under strong acidic or reductive conditions, the pyrazine ring may undergo cleavage:

Conditions Reagents Product
HCl (concentrated) + heat6M HCl, refluxLinear diamine carboxylic acid
H<sub>2</sub>/Pd-CEthanol, 60°CReduced bicyclic amine derivative

Stability and Side Reactions

The compound exhibits sensitivity to:

  • Light : Prolonged exposure causes Fmoc group degradation .

  • Strong Oxidizers : Reaction with H<sub>2</sub>O<sub>2</sub> or KMnO<sub>4</sub> leads to decarboxylation .

  • High Temperatures : Thermal decomposition above 200°C generates fluorenyl ketones.

Comparative Reactivity Table

Functional Group Reaction Type Reactivity Key Reagents
Fmoc groupDeprotectionHighPiperidine, DBU
Carboxylic acidEsterification/AmidationModerateDCC, EDCI, HOBt
Pyrazolo[1,5-a]pyrazineElectrophilic substitutionLowHNO<sub>3</sub>, SO<sub>3</sub>

Q & A

Q. What are the recommended synthetic methodologies for preparing 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid?

Methodological Answer: The synthesis typically involves two key steps:

Core Heterocycle Formation : Cyclocondensation of precursors (e.g., β-ketoesters or aldehydes) with hydrazine derivatives to form the pyrazolo[1,5-a]pyrazine scaffold. For example, ethyl acetoacetate and phenylhydrazine can yield pyrazole intermediates, which are further functionalized .

Fmoc Protection : Introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group via reaction with Fmoc-Cl or Fmoc-OSu in anhydrous solvents (e.g., DMF or THF) under basic conditions (e.g., DIEA) .

Q. Table 1: Representative Synthetic Routes for Analogous Compounds

StepReagents/ConditionsYield (%)Reference
CyclocondensationEthyl acetoacetate, DMF-DMA, phenylhydrazine, 80°C65–75
Fmoc ProtectionFmoc-Cl, DIEA, DMF, RT, 12 h85–90
HydrolysisNaOH (2M), MeOH/H₂O, 50°C>95

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazard Classification : Acute toxicity (oral, dermal, inhalation; Category 4), skin/eye irritation (Category 2) .
  • PPE Requirements : Nitrile gloves, lab coat, safety goggles, and fume hood use.
  • Incompatibilities : Avoid strong acids/bases (risk of decomposition) and oxidizers .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • Spectroscopy : ¹H/¹³C NMR for functional group analysis, FT-IR for carbonyl (C=O) and carboxylic acid (OH) detection .
  • X-ray Crystallography : Resolves stereochemistry and confirms the pyrazolo-pyrazine core .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 423.36 g/mol).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for Fmoc coupling efficiency.
  • Catalysis : Use DMAP or HOBt to enhance acylation rates .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps.
  • Purification : Employ reverse-phase HPLC with C18 columns for final purification (≥98% purity) .

Q. Table 2: Optimization Parameters for Fmoc Protection

ParameterOptimal RangeImpact on Yield
SolventDMF > THFHigher solubility of intermediates
BaseDIEA (2 eq.)Neutralizes HCl, prevents aggregation
Reaction Time12–16 hComplete conversion without degradation

Q. How can conflicting spectral data during structural elucidation be resolved?

Methodological Answer:

  • Computational Modeling : Density Functional Theory (DFT) calculates expected NMR/IR spectra to identify discrepancies (e.g., tautomerism or proton exchange) .
  • Dynamic NMR : Variable-temperature NMR resolves overlapping peaks caused by conformational flexibility.
  • Isotopic Labeling : ¹⁵N or ¹³C labeling clarifies ambiguous assignments in heterocyclic systems.

Q. What experimental designs assess the compound’s stability under varying conditions?

Methodological Answer:

  • pH Stability Study : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC at 0, 24, 48 h .
  • Thermal Analysis : TGA/DSC determines decomposition temperature (e.g., >200°C for Fmoc derivatives) .
  • Light Sensitivity : Expose to UV (254 nm) and measure photodegradation products using LC-MS.

Q. Table 3: Stability Profile of Fmoc-Protected Analogues

ConditionObservationReference
pH 2 (HCl)Rapid hydrolysis of Fmoc group
pH 10 (NaOH)Partial decarboxylation
UV Exposure<5% degradation after 24 h

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